3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride

Catalog No.
S6486198
CAS No.
2680530-96-3
M.F
C7H7BrClF2NO
M. Wt
274.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5,6-difluoro-2-methoxyaniline hydrochlorid...

CAS Number

2680530-96-3

Product Name

3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride

Molecular Formula

C7H7BrClF2NO

Molecular Weight

274.5
3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride (BDFMA.HCl) is an organic chemical compound that has gained significant attention in the fields of organic chemistry, pharmacology, and material science due to its unique properties and potential applications. This paper provides a comprehensive review of the existing literature on BDFMA.HCl, focusing on its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
BDFMA.HCl is an organic aniline derivative with the molecular formula C7H8BrF2NO.HCl. It was first synthesized by scientists at Merck in 2007 as part of a drug discovery program aimed at developing novel inhibitors of the NEDD8-activating enzyme (NAE) pathway. The NAE pathway is a critical regulator of cellular processes such as DNA repair, cell cycle progression, and protein degradation, and is involved in the pathogenesis of various diseases, including cancer.
BDFMA.HCl is a yellow solid with a melting point of 176-177 °C. It is soluble in water, methanol, and ethanol, but insoluble in most organic solvents. Its molecular weight is 286.5 g/mol, and its molecular structure consists of an aniline ring fused with a difluoromethoxybenzene ring and a bromine atom at the 3-position of the aniline ring. Its chemical properties make it a potential candidate for various chemical and biological applications.
BDFMA.HCl can be synthesized in several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-bromoaniline with difluoromethyl 2-methoxybenzoate in the presence of a palladium catalyst to form 3-bromo-5,6-difluoro-2-methoxyaniline. This intermediate is then converted to BDFMA.HCl by reaction with hydrochloric acid. The purity and identity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Several analytical methods have been developed to detect and quantify BDFMA.HCl in various matrices, including biological fluids, environmental samples, and pharmaceutical formulations. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These techniques are essential for understanding the pharmacokinetics, metabolism, and distribution of BDFMA.HCl in vivo and in vitro.
BDFMA.HCl has been shown to exhibit potent inhibitory activity against NAE, making it a promising candidate for the development of novel cancer therapies. It has been demonstrated to induce apoptosis and cell cycle arrest in cancer cells by targeting the NAE pathway. Furthermore, it has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and pancreatic cancer cells. However, more research is needed to fully elucidate its mechanism of action and potential for clinical use.
BDFMA.HCl has been found to be generally safe and well-tolerated in animals when administered at therapeutic doses. However, like all chemicals, it can be toxic at high concentrations, and its toxicity must be carefully evaluated before it can be used in humans. The toxicity of BDFMA.HCl can be assessed using various techniques, such as acute toxicity tests, genotoxicity assays, and carcinogenicity studies.
BDFMA.HCl has potential applications in several scientific experiments, including chemical synthesis, material science, and pharmacology. It can be used as a building block in the synthesis of various organic compounds, such as biologically active molecules and liquid crystals. Additionally, it can be used to develop functional materials with unique optical, electronic, and magnetic properties. In pharmacology, it has promising applications as a novel anticancer agent for the treatment of various malignancies.
Significant progress has been made in the synthesis, characterization, and biological evaluation of BDFMA.HCl, with several studies demonstrating its potential as a novel anticancer agent. However, more research is needed to fully understand its mechanism of action and optimize its pharmacological properties. Currently, various derivative compounds of BDFMA.HCl are being synthesized and tested as potential NAE inhibitors.
BDFMA.HCl has potential implications in various fields of research and industry, including pharmacology, chemical synthesis, and material science. As a novel anticancer agent, it could provide a new avenue for the treatment of various malignancies. In chemical synthesis, it can be used as a building block for the synthesis of various organic compounds. In material science, it can be used to develop functional materials with unique optical, electronic, and magnetic properties.
Despite its potential, BDFMA.HCl also has several limitations and challenges that need to be addressed. Firstly, its mechanism of action and potential side effects need to be thoroughly investigated. Additionally, its poor solubility in organic solvents limits its applicability in organic synthesis. Finally, more research is needed to optimize its pharmacological properties, such as its bioavailability and selectivity.
There are several future directions for research on BDFMA.HCl, including:
1. Synthesis of BDFMA.HCl derivatives with improved solubility and bioavailability.
2. Investigation of the mechanism of action of BDFMA.HCl and its potential side effects.
3. Development of novel therapeutic applications of BDFMA.HCl, such as combination therapy with existing cancer treatments.
4. Exploration of BDFMA.HCl as a building block for the synthesis of novel organic compounds with potential applications in material science and electronics.
5. Investigation of the potential of BDFMA.HCl as a diagnostic tool in cancer imaging and screening.
In conclusion, 3-bromo-5,6-difluoro-2-methoxyaniline hydrochloride is a unique organic compound with potential applications in several fields of research and industry. Its chemical and biological properties make it a promising candidate for the development of novel therapeutic agents for the treatment of diseases such as cancer. However, more research is needed to fully understand its mechanism of action, optimize its pharmacological properties, and overcome its limitations.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types